AS1842856

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

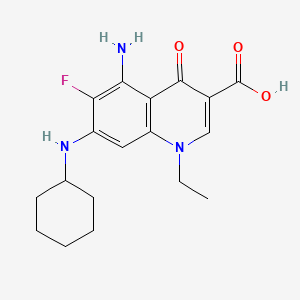

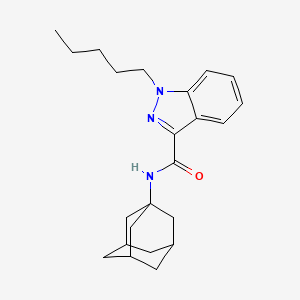

AS1842856 is a specific inhibitor of the transcription factor Forkhead box O1 (FoxO1). It is known for its ability to inhibit the transcriptional activity of FoxO1 with an IC50 value of 33 nanomolar . This compound is cell-permeable and has been widely used in scientific research to study the role of FoxO1 in various biological processes .

Scientific Research Applications

AS1842856 has been extensively used in scientific research to study the role of FoxO1 in various biological processes. Some of its key applications include:

Adipogenesis: This compound has been shown to suppress adipogenesis by inhibiting FoxO1, making it a potential anti-obesity agent.

Diabetes Research: The compound has been used to study the regulation of gluconeogenesis and glucose metabolism, providing insights into potential treatments for type 2 diabetes.

Cancer Research: This compound has been investigated for its role in cancer cell metabolism and survival, particularly in relation to its effects on autophagy.

Mechanism of Action

Target of Action

The primary target of this compound, also known as AS1842856 , is the Forkhead box protein O1 (FoxO1) . FoxO1 is a transcription factor that plays a crucial role in regulating various biological processes, including gluconeogenesis, adipogenesis, and autophagy .

Mode of Action

This compound acts by selectively inhibiting FoxO1 . It decreases FoxO1-mediated promoter activity, thereby regulating the transcription of genes under the control of FoxO1 .

Biochemical Pathways

The inhibition of FoxO1 by this compound affects several biochemical pathways. It regulates gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . It also suppresses autophagy, a cellular process involved in the degradation and recycling of cellular components . Additionally, it inhibits adipocyte differentiation, which is the process by which preadipocytes mature into adipocytes .

Pharmacokinetics

It is noted that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of FoxO1 by this compound leads to several molecular and cellular effects. It decreases glucose production by the liver and inhibits the differentiation of adipocytes . In diabetic mice, it has been shown to attenuate fasting plasma glucose levels .

Biochemical Analysis

Biochemical Properties

This compound interacts with FoxO1, a transcription factor that plays crucial roles in cell cycle control, apoptosis, metabolism, and adipocyte differentiation . The interaction between 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and FoxO1 inhibits the DNA binding of FoxO1, thereby affecting its activity .

Cellular Effects

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid influences cell function by suppressing adipogenesis, the process of fat cell differentiation . It affects cell signaling pathways related to FoxO1 and impacts gene expression and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the DNA binding of FoxO1 . This inhibition affects the regulation of genes involved in adipogenesis, leading to a suppression of fat cell formation .

Temporal Effects in Laboratory Settings

The effects of 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on cellular function have been observed over time in laboratory settings

Metabolic Pathways

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in the regulation of metabolic pathways related to adipogenesis . It interacts with enzymes and cofactors associated with FoxO1, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS1842856 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification processes such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

AS1842856 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to the active form of FoxO1, inhibiting its transcriptional activity .

Common Reagents and Conditions

The compound is often used in cell culture experiments where it is dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium. The typical concentration used ranges from 0.1 to 10 micromolar .

Major Products Formed

As this compound is an inhibitor, it does not form major products through chemical reactions. Instead, it forms a complex with FoxO1, leading to the inhibition of FoxO1-mediated transcription .

Comparison with Similar Compounds

Similar Compounds

AS1708727: Another FoxO1 inhibitor with similar binding properties but different chemical structure.

MK-2206: An inhibitor of the AKT pathway, which indirectly affects FoxO1 activity.

Uniqueness

AS1842856 is unique in its high specificity and potency for FoxO1 inhibition. Unlike other compounds that may have broader targets, this compound selectively inhibits FoxO1 without affecting other members of the Forkhead box O family, such as FoxO3a and FoxO4.

Properties

IUPAC Name |

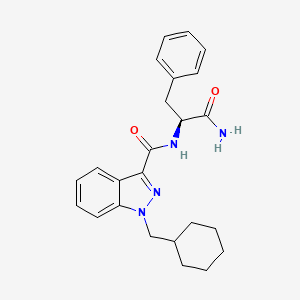

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMCHYGXXYBDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AS1842856 interact with its target and what are the downstream effects?

A1: this compound acts as a Forkhead box O1 (Foxo1) inhibitor. [] Foxo1 is a transcription factor that plays a crucial role in hepatic gluconeogenesis, the process of glucose production in the liver. By binding to Foxo1, this compound inhibits its transcriptional activity, leading to a decrease in the expression of key gluconeogenic genes, including glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. This downregulation of gene expression ultimately results in reduced hepatic glucose production, contributing to lower blood glucose levels. []

Q2: What evidence exists for the in vivo efficacy of this compound in treating T2DM?

A2: The research demonstrates the efficacy of this compound in a diabetic db/db mouse model, a well-established model for T2DM. [] Oral administration of this compound to these mice resulted in a significant reduction in fasting plasma glucose levels compared to untreated controls. Importantly, this compound did not affect fasting plasma glucose levels in normal mice, suggesting a targeted effect on the dysregulated glucose metabolism present in T2DM. [] Further supporting its potential as a T2DM treatment, this compound also suppressed the increase in plasma glucose levels typically observed after pyruvate injection in both normal and db/db mice. [] This indicates the compound's ability to inhibit hepatic gluconeogenesis, a key driver of elevated glucose levels in T2DM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

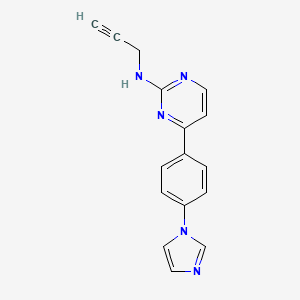

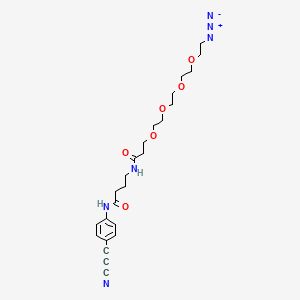

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

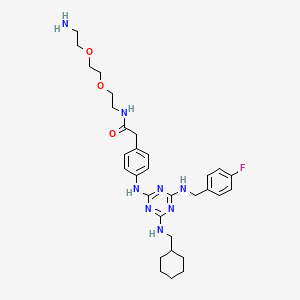

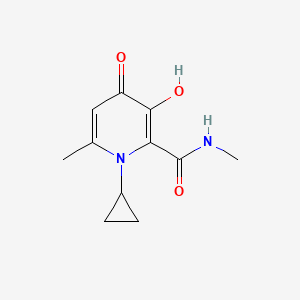

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)

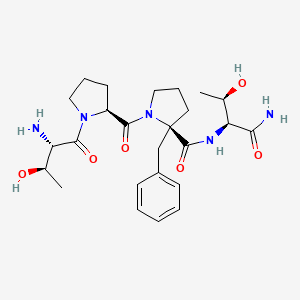

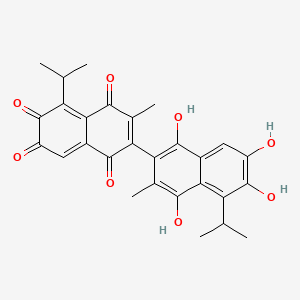

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)